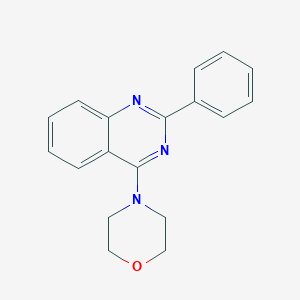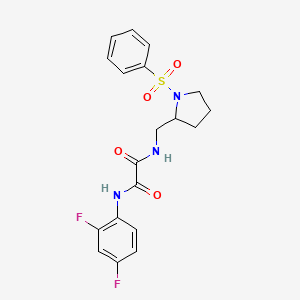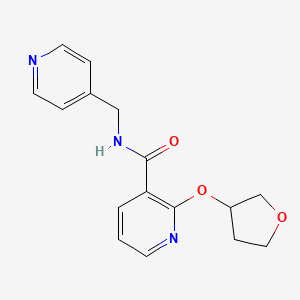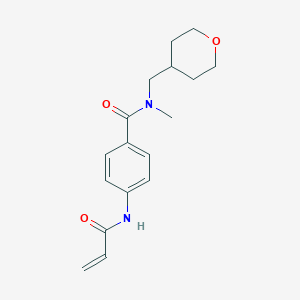![molecular formula C11H7Cl4N3O2 B2577583 [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2,2,2-trichloroacetate CAS No. 338419-24-2](/img/structure/B2577583.png)
[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2,2,2-trichloroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2,2,2-trichloroacetate (TCTA) is an organic compound with a wide range of applications in scientific research. It is a highly reactive chemical compound, which can be used as a reagent for various chemical reactions. TCTA has been used in a wide range of biochemical and physiological experiments, as it is able to interact with a variety of molecules.
Aplicaciones Científicas De Investigación
π-Hole Tetrel Bonding Interactions
The compound has been utilized in the study of π-hole tetrel bonding interactions, particularly in the synthesis of ethyl 2-triazolyl-2-oxoacetate derivatives. These interactions are crucial in self-assembling dimers in the solid state, forming symmetrically equivalent O⋯π-hole tetrel bonding interactions. The nucleophilic/electrophilic nature of certain groups is significantly influenced by the substituents on the rings, affecting the interaction energy of the C⋯O tetrel bond. This has been studied using Hirshfeld surface analysis, DFT calculations, and Bader's theory of atoms-in-molecules (Ahmed et al., 2020).
Synthesis of Novel Heterocyclic Compounds
This chemical structure is also used as a starting compound for synthesizing novel heterocyclic compounds with potential biological applications. Specifically, its derivatives have been synthesized and investigated for their lipase and α-glucosidase inhibition properties. This indicates potential applications in the medical field, especially concerning metabolic disorders (Bekircan et al., 2015).
Structural Characterization and Synthesis Studies
The compound's derivatives have been subjects for synthesis and structural characterization studies. For instance, isostructural compounds with this chemical structure have been synthesized and analyzed using single crystal diffraction. Such studies provide insights into the molecular conformation and stability, which are essential for understanding the compound's potential applications in various fields (Kariuki et al., 2021).
Bioactivity Studies
Derivatives of this compound have been synthesized and their structures confirmed through various techniques like NMR, IR, MS, and elemental analysis. Preliminary biological tests show that these synthesized compounds exhibit certain biological activities such as fungicidal activity and plant growth regulation, pointing towards potential agricultural applications (Jian, 2003).
Crystal Structure and Molecular Interaction Studies
The crystal structure and molecular interaction of derivatives of this compound have been extensively studied. These studies involve analyzing the molecular conformation and packing, which is stabilized by interactions like intermolecular hydrogen bonding. Understanding these interactions is crucial for applications in material science and pharmaceuticals (Dong & Huo, 2009).
Propiedades
IUPAC Name |
[1-(4-chlorophenyl)triazol-4-yl]methyl 2,2,2-trichloroacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl4N3O2/c12-7-1-3-9(4-2-7)18-5-8(16-17-18)6-20-10(19)11(13,14)15/h1-5H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGEGYBMHPJLADU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(N=N2)COC(=O)C(Cl)(Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl4N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2,2,2-trichloroacetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzo[d]thiazol-6-yl(3,4-dihydroquinolin-1(2H)-yl)methanone](/img/structure/B2577501.png)
![Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-3-phenylpropanoate](/img/structure/B2577502.png)

![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2577504.png)

![N-[2-[3-[(3-Fluorophenyl)sulfonylamino]piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2577509.png)


![methyl [(3,4,6,7,8,9,10,12,13,13a-decahydro-2H-6,13-methanodipyrido[1,2-a:3',2'-e]azocin-1(6aH)-ylcarbonyl)amino](phenyl)acetate](/img/structure/B2577518.png)

![N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2577520.png)
![N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2577521.png)
![1-(4,7-Dimethylbenzo[d]thiazol-2-yl)azetidin-3-yl 2,3-dimethoxybenzoate](/img/structure/B2577522.png)